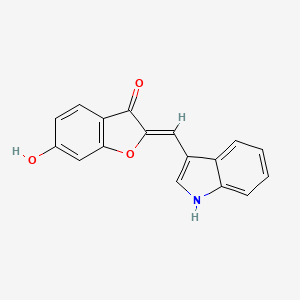

(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one

Description

(2Z)-6-Hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one is a benzofuranone derivative featuring a Z-configured benzylidene moiety substituted with an indole ring at the 2-position. The compound’s structure combines the planar benzofuranone core with the bicyclic indole system, enabling π-π stacking interactions and hydrogen bonding via the indole NH and phenolic OH groups.

Properties

IUPAC Name |

(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3/c19-11-5-6-13-15(8-11)21-16(17(13)20)7-10-9-18-14-4-2-1-3-12(10)14/h1-9,18-19H/b16-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDXGMDUEUZCMA-APSNUPSMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)C4=C(O3)C=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology. They are used as biologically active compounds for the treatment of various disorders in the human body.

Mode of Action

It’s known that indole derivatives interact with various targets in the body, leading to a wide array of biological effects.

Biological Activity

(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one is a complex organic compound characterized by its unique structural features, which include a benzofuran core and an indole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Structural Characteristics

The compound's structure features several functional groups that contribute to its biological activity:

- Indole Moiety : Known for its presence in various biologically active compounds.

- Benzofuran Core : Associated with potential anticancer and antimicrobial activities.

- Hydroxyl and Carbonyl Groups : Enhance reactivity and interactions with biological targets.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, suggesting protective effects against oxidative stress-related damage. This property is crucial for potential therapeutic applications in diseases linked to oxidative stress.

Antimicrobial Activity

Preliminary studies have demonstrated the compound's antimicrobial properties against various bacterial strains. The presence of both the indole and benzofuran structures may enhance its effectiveness against pathogens. Further investigations are needed to elucidate the specific mechanisms of action and to evaluate its efficacy in clinical settings.

Anti-inflammatory Effects

The compound may modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines could make it a candidate for treating conditions such as arthritis or other chronic inflammatory disorders.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Indole-3-carbinol | Indole ring | Anticancer properties |

| Benzofuran | Benzofuran core | Antimicrobial activity |

| 5-Hydroxyindole | Hydroxylated indole | Neuroprotective effects |

| This compound | Benzofuran + Indole + Hydroxyl/Carbonyl | Antioxidant, Antimicrobial, Anti-inflammatory |

Studies on the interactions of this compound with biological targets reveal insights into its mechanism of action. The compound's ability to interact with various enzymes and receptors enhances its therapeutic potential. The specific pathways involved in its biological activities are currently under investigation.

Future Directions

Further research is necessary to fully understand the biological mechanisms underlying the activities of this compound. Key areas for future exploration include:

- Detailed pharmacological studies to evaluate efficacy in vivo.

- Investigations into structure–activity relationships (SAR) to optimize biological activity.

- Clinical trials to assess safety and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The biological and physicochemical properties of benzofuranone derivatives are heavily influenced by substituents on the benzylidene moiety. Below is a comparative analysis of key analogues:

Table 1: Structural and Spectroscopic Comparison of Selected Analogues

*Note: Biological activities for the target compound are inferred from structurally related derivatives.

Key Findings from Comparative Studies

Electronic and Steric Effects

- Electron-Donating Groups (e.g., Methoxy, Hydroxy) : Derivatives like (Z)-6y (3-hydroxy-4-methoxy) exhibit high melting points (>250°C), suggesting strong intermolecular hydrogen bonding and crystallinity. The methoxy group enhances solubility in polar solvents .

- Heteroaromatic Substituents (Indole, Quinoline): The indole and quinoline moieties introduce π-π stacking capabilities and hydrogen-bonding sites. For example, quinoline derivatives (4b, A6) exhibit downfield-shifted aromatic protons (δ 8.48 ppm) due to electron-withdrawing effects .

Q & A

Q. What is the optimal synthetic route for (2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one, and how can purity be ensured?

The compound is synthesized via a base-catalyzed condensation reaction between 6-hydroxy-1-benzofuran-3(2H)-one and indole-3-carbaldehyde. Sodium hydroxide or potassium carbonate in ethanol/methanol under reflux (4–6 hours) facilitates the reaction. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or silica-gel column chromatography (eluent: dichloromethane/methanol) is critical to achieve >95% purity . Confirm purity using HPLC with UV detection (λ = 254 nm) and compare retention times against standards.

Q. How can the stereochemistry and structural integrity of the compound be validated?

Use X-ray crystallography to resolve the Z-configuration of the benzylidene-indole moiety. For rapid validation, employ nuclear Overhauser effect (NOE) NMR experiments: irradiation of the indole C-H protons should enhance signals from the benzofuran ring, confirming spatial proximity. IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) further corroborate molecular weight and functional groups .

Q. What preliminary assays are recommended to assess biological activity?

- Antimicrobial: Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report minimum inhibitory concentrations (MICs) in µg/mL .

- Anticancer: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Include positive controls (e.g., doxorubicin) and validate selectivity via comparative assays on non-cancerous cells (e.g., HEK293) .

- Antioxidant: Perform DPPH radical scavenging assays; IC₅₀ values <50 µg/mL indicate significant activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic variation of solvents (e.g., DMF vs. ethanol), catalysts (e.g., piperidine vs. NaOH), and temperature (60–80°C) is critical. Design a factorial experiment (Taguchi method) to identify interactions between variables. For example, DMF increases reaction rate but may lower yield due to side reactions; optimal conditions reported are 70°C with 10 mol% K₂CO₃ in ethanol (yield: 72–78%) .

Q. How do structural modifications (e.g., halogenation) impact biological activity?

Introduce substituents (e.g., Br at C5/C7) via electrophilic aromatic substitution. Compare bioactivity: Brominated analogs (e.g., 5,7-dibromo derivatives) show enhanced antimicrobial MICs (e.g., 23.4 µg/mL vs. 46.9 µg/mL for parent compound) due to increased lipophilicity and membrane disruption . For anticancer activity, substituents on the indole ring (e.g., methoxy groups) improve tubulin-binding affinity, as shown in zebrafish xenograft models .

Q. What strategies resolve contradictions in reported biological data (e.g., variable MICs)?

- Purity: Re-test compounds after rigorous purification (e.g., preparative HPLC).

- Assay conditions: Standardize inoculum size (CFU/mL) and growth media (e.g., Mueller-Hinton II for bacteria).

- Resistance mechanisms: Use transcriptomics (RNA-seq) to identify upregulated efflux pumps or target mutations in resistant strains .

Q. What computational tools predict mechanistic targets?

- Molecular docking (AutoDock Vina): Screen against viral proteases (e.g., SARS-CoV-2 Mpro) or tubulin (PDB ID: 1SA0). Aurones with Z-configuration show strong binding (ΔG < -8 kcal/mol) due to π-π stacking with indole rings .

- PASS Online: Predict activity spectra (e.g., 74% probability as a topoisomerase inhibitor) .

Q. How does this compound compare to structurally similar benzofuran derivatives?

- vs. 4-methylbenzylidene analogs: The indole moiety enhances DNA intercalation (Kd = 1.2 µM vs. 3.5 µM for methylbenzylidene), confirmed via ethidium bromide displacement assays .

- vs. quinoline hybrids: Lower cytotoxicity (CC₅₀ > 100 µM vs. 40 µM) but reduced solubility; logP = 2.8 vs. 1.9 .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.